molecular formula C31H36FNO2 B15172713 C31H36Fno2

C31H36Fno2

Cat. No.: B15172713
M. Wt: 473.6 g/mol
InChI Key: WVVSVXGHCWACJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C31H36FNO2 Phytomenadione . It is also referred to as Vitamin K1 or phylloquinone . This compound is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is found naturally in green leafy vegetables, vegetable oils, and some fruits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytomenadione can be synthesized through several methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with a side chain derived from phytol. The reaction typically requires a strong base such as sodium hydride and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of phytomenadione often involves the extraction of the compound from natural sources such as alfalfa or other green plants. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Phytomenadione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological activities and applications .

Scientific Research Applications

Phytomenadione has a wide range of applications in scientific research:

Mechanism of Action

Phytomenadione exerts its effects by acting as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The carboxylated proteins are involved in blood clotting and bone metabolism .

Comparison with Similar Compounds

Phytomenadione is unique among the vitamin K family due to its specific structure and biological activity. Similar compounds include:

Phytomenadione is particularly effective in promoting blood clotting and bone health, making it a vital nutrient for maintaining overall health .

Properties

Molecular Formula

C31H36FNO2

Molecular Weight

473.6 g/mol

IUPAC Name

N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-3-(4-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C31H36FNO2/c1-31(2)22-26(18-20-35-31)28(23-9-5-3-6-10-23)17-19-33-30(34)21-29(24-11-7-4-8-12-24)25-13-15-27(32)16-14-25/h3-16,26,28-29H,17-22H2,1-2H3,(H,33,34)

InChI Key

WVVSVXGHCWACJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C

Origin of Product

United States

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